tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate
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Overview
Description
tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate: is a complex organic compound that features a tert-butyl carbamate group, a nitrophenyl group, and an oxirane (epoxide) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate typically involves multiple steps:
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Formation of the Epoxide Ring: : The synthesis begins with the preparation of the oxirane ring. This can be achieved through the epoxidation of an appropriate alkene precursor using reagents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
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Introduction of the Nitrophenyl Group: : The nitrophenyl group is introduced via a nitration reaction, where a suitable aromatic precursor undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid.
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Carbamate Formation: : The final step involves the formation of the tert-butyl carbamate group. This can be accomplished by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the epoxidation step, which can offer better control over reaction parameters and improve safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxirane ring, leading to the formation of diols or other oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.
Substitution: Nucleophiles such as amines or alcohols for ring-opening reactions.
Major Products
Diols: From the oxidation of the oxirane ring.
Amines: From the reduction of the nitro group.
Substituted Alcohols or Amines: From nucleophilic ring-opening reactions.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.
Biology and Medicine
The compound’s potential biological activity, particularly due to the presence of the nitrophenyl and oxirane groups, makes it a candidate for drug development. It can be used in the synthesis of pharmaceuticals that target specific enzymes or receptors.
Industry
In the materials science field, this compound can be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific properties.
Mechanism of Action
The biological activity of tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate is primarily due to its ability to interact with biological molecules through its functional groups. The oxirane ring can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of enzyme activity or modification of genetic material. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate: can be compared with other epoxide-containing compounds such as glycidyl ethers or epichlorohydrin derivatives.
Nitrophenyl derivatives: Compounds like 4-nitrophenol or nitrobenzene derivatives share the nitrophenyl group but differ in their overall structure and reactivity.
Uniqueness
The combination of the tert-butyl carbamate, nitrophenyl, and oxirane groups in a single molecule makes this compound unique
Properties
IUPAC Name |
tert-butyl N-[(1S)-2-(4-nitrophenyl)-1-[(2S)-oxiran-2-yl]ethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-12(13-9-21-13)8-10-4-6-11(7-5-10)17(19)20/h4-7,12-13H,8-9H2,1-3H3,(H,16,18)/t12-,13+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTONGEVUVJEIRS-QWHCGFSZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])[C@H]2CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375928 |
Source
|
Record name | tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622866-04-0 |
Source
|
Record name | tert-Butyl ((S)-2-(4-nitrophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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